

spectroscopic data of 3-Aminocyclohexanone (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Data of **3-Aminocyclohexanone**

This guide provides a detailed overview of the spectroscopic data for **3-aminocyclohexanone**, a versatile bifunctional synthetic intermediate. Due to the compound's reactivity, comprehensive spectroscopic data for the free base is not readily consolidated in published literature. Often, data is presented for its more stable hydrochloride salt or for N-protected derivatives. This document compiles available data and provides general experimental protocols for obtaining the spectra.

Mass Spectrometry (MS)

Mass spectrometry of **3-aminocyclohexanone** would be expected to show a molecular ion peak corresponding to its molecular weight. The hydrochloride salt is also a common form for analysis.

Table 1: Mass Spectrometry Data for **3-Aminocyclohexanone**



Parameter	Value	Notes
Molecular Formula	C ₆ H ₁₁ NO	
Molecular Weight	113.16 g/mol	[1][2]
Expected [M+H]+	m/z 114.1	For the free base in positive
	111/2 117.1	ion mode ESI-MS.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: A dilute solution of 3-aminocyclohexanone (or its hydrochloride salt) is
 prepared in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to
 facilitate protonation.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.
- Analysis: The sample solution is infused into the ESI source at a constant flow rate. A high
 voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the
 solvent evaporates, ions (such as [M+H]+) are released and enter the mass analyzer.
- Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. The instrument is typically scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

The IR spectrum of **3-aminocyclohexanone** is characterized by absorption bands corresponding to its primary amine and ketone functional groups.

Table 2: Infrared Spectroscopy Data for **3-Aminocyclohexanone**



Functional Group	Expected Absorption Range (cm ⁻¹)	Notes
N-H stretch (amine)	3300-3500 (two bands for primary amine)	Broad due to hydrogen bonding.
C-H stretch (alkane)	2850-3000	
C=O stretch (ketone)	~1715	A strong, sharp peak is characteristic of a six-membered ring ketone.[4]
N-H bend (amine)	1590-1650	
C-N stretch (amine)	1020-1250	-

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Sample Preparation: A small amount of solid or liquid **3-aminocyclohexanone** is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
- Sample Spectrum: The sample is brought into firm contact with the crystal, and the IR spectrum is recorded. The evanescent wave from the ATR crystal penetrates the sample, and the absorbed radiation is detected.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **3-aminocyclohexanone**. The chemical shifts will be influenced by the electron-withdrawing



effects of the ketone and the amine group. Data for the hydrochloride salt is more commonly cited.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Data for **3-Aminocyclohexanone**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H3	~3.0-3.5	m	1H
H2, H4, H5, H6	~1.5-2.8	m	8H
NH ₂	Variable (broad)	s	2H

Note: These are estimated values. Actual spectra may vary based on solvent and concentration. The protons on the ring form complex splitting patterns due to diastereotopicity and coupling between adjacent protons.

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Data for **3-Aminocyclohexanone**

Carbon	Predicted Chemical Shift (ppm)
C1 (C=O)	~208-212
C3 (CH-NH ₂)	~50-55
C2, C4, C5, C6 (CH ₂)	~25-45

Note: These are estimated values. The presence of the amino group and ketone will influence the chemical shifts of the ring carbons.

Experimental Protocol: NMR Spectroscopy

• Sample Preparation: Approximately 5-10 mg of **3-aminocyclohexanone** (or its hydrochloride salt) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an



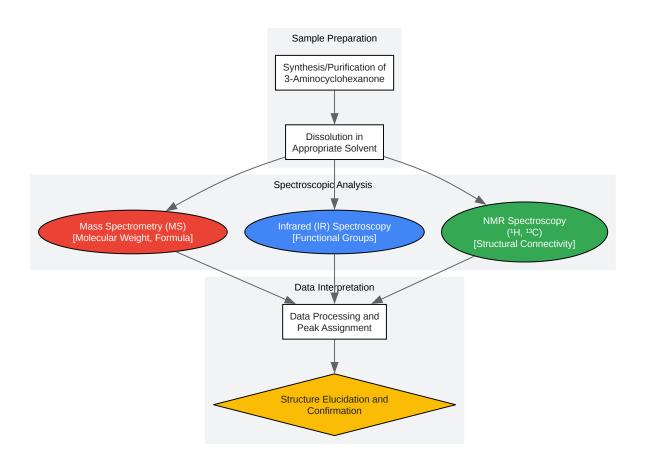
NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

- Instrumentation: A high-field nuclear magnetic resonance spectrometer (e.g., 300, 400, or 500 MHz).
- Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. Standard parameters for acquisition time, relaxation delay, and number of scans are used.
- Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon frequency. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve signal-to-noise.
- Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS peak.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-aminocyclohexanone**.





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Caption: Workflow for Spectroscopic Analysis of **3-Aminocyclohexanone**.

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